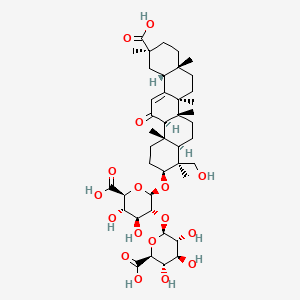

Licoricesaponin G2

Descripción general

Descripción

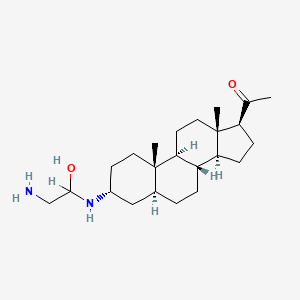

Licoricesaponin G2 is a pentacyclic triterpenoid and an oleanane-type triterpene oligoglycoside . It is isolated from the roots of Glycyrrhiza uralensis .

Molecular Structure Analysis

The molecular formula of Licoricesaponin G2 is C42H62O17 . Its average mass is 838.932 Da and its monoisotopic mass is 838.398682 Da .Physical And Chemical Properties Analysis

Licoricesaponin G2 has a molecular weight of 838.94 . Its boiling point is 1005.2±65.0 C at 760 mmHg and its melting point is 229-230 C .Aplicaciones Científicas De Investigación

Fingerprint Analysis and Q-Marker Prediction of Processed Liquorice Products

Research by Yuan et al. (2020) highlights the importance of identifying quality markers in licorice, including licoricesaponin G2, for evaluating the differences between raw and processed licorice. This study used HPLC-DAD to establish fingerprints of licorice and applied multivariate statistical analysis to screen differential components, suggesting licoricesaponin G2 as a potential quality marker (Yuan et al., 2020).

Comparative Metabolite Profiling of Medicinal Licorice Roots

Farag et al. (2012) conducted large-scale metabolic profiling and fingerprinting of Glycyrrhiza species to understand their chemical composition. They connected UV, MS, and NMR spectra with multivariate analyses data from various Glycyrrhiza species, identifying major peaks in spectra and contributing to the discrimination among species, including the role of licoricesaponin G2 (Farag et al., 2012).

Pharmacological Effects of Glycyrrhiza sp. and Its Bioactive Compounds

Nassiri-Asl and Hosseinzadeh (2008) reviewed the pharmacological properties of Glycyrrhiza species, including licoricesaponin G2. Their study summarized various pharmacological properties such as anti-inflammatory, antiviral, antimicrobial, and anticancer activities, among others, of compounds isolated from licorice (Nassiri-Asl & Hosseinzadeh, 2008).

Identification of Licorice Species Based on Bioactive Components

Liao et al. (2012) developed a method to identify Glycyrrhiza species, including Glycyrrhiza uralensis and Glycyrrhiza glabra, by separating and identifying bioactive components like licoricesaponin G2. This study highlights the importance of distinguishing different licorice species based on their bioactive components for accurate identification and usage in medicinal applications (Liao et al., 2012).

Glycyrrhizic Acid as a Multifunctional Drug CarrierSelyutina and Polyakov (

- explored the role of glycyrrhizic acid, a key component of licorice including licoricesaponin G2, as a drug carrier. They discussed the wide spectrum of biological activities of glycyrrhizic acid and its potential as a drug delivery system due to its ability to form self-associates and water-soluble complexes with lipophilic drugs. This research provides insights into the physicochemical properties and biomedical applications of glycyrrhizic acid, offering a modern perspective on this ancient drug (Selyutina & Polyakov, 2019).

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQVRPYEEYUEBQ-OJVDLISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316120 | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118441-84-2 | |

| Record name | Licoricesaponin G2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118441842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICESAPONIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TOQ2I088A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.